Decylplastoquinone

Description

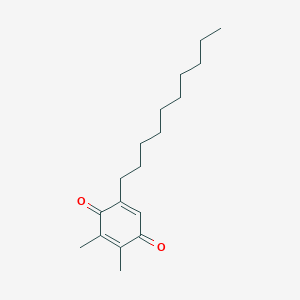

Structure

3D Structure

Properties

IUPAC Name |

5-decyl-2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-4-5-6-7-8-9-10-11-12-16-13-17(19)14(2)15(3)18(16)20/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNQQQRDLMWNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409010 | |

| Record name | Decylplastoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112055-76-2 | |

| Record name | Decylplastoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112055-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decylplastoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decylplastoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the function of Decylplastoquinone in photosynthesis research?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions and Experimental Applications of Decylplastoquinone.

Introduction

This compound (DPQ) is a synthetic analog of plastoquinone (PQ), a crucial component of the photosynthetic electron transport chain. Due to its structural similarity to native plastoquinone, DPQ serves as an invaluable tool in photosynthesis research, particularly in elucidating the intricate mechanisms of the cytochrome b6f complex. This guide provides a comprehensive overview of the function of DPQ, methodologies for its use in key experiments, and quantitative data on its effects, aimed at researchers and professionals in the fields of photosynthesis and drug development.

Core Function of this compound in Photosynthesis Research

In oxygenic photosynthesis, the cytochrome b6f complex mediates electron transfer between Photosystem II (PSII) and Photosystem I (PSI). This process involves the oxidation of plastoquinol (PQH₂) at the Qo site and the reduction of plastoquinone (PQ) at the Qn site of the complex. This compound, with its shorter decyl side chain, is utilized as a substrate analog to probe the binding and reduction of plastoquinone at the Qn site.

Recent high-resolution cryogenic electron microscopy (cryo-EM) studies have been instrumental in visualizing the interaction of DPQ with the cytochrome b6f complex. These studies have revealed that DPQ binds to the Qn site in a distinct orientation compared to known inhibitors. This unique binding mode has provided critical insights into the catalytic mechanism of plastoquinone reduction, a key step in the photosynthetic electron transport chain. By using DPQ, researchers can investigate the structural and functional aspects of the Qn site without the confounding effects of inhibitory compounds.

Data Presentation: Quantitative Effects of Plastoquinone Analogs

| Plastoquinone Analog | Concentration (µM) | Inhibition of Cyclic Photophosphorylation (%) | Target | Organism |

| 2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinone | 70 | ~50 | Rate-limiting step between PS I and PS II | Spinach |

| 2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinone | 120 | ~100 | Rate-limiting step between PS I and PS II | Spinach |

This data is based on studies of plastoquinone analogs and is intended to be representative. Specific values for this compound may vary.

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

The synthesis of this compound (2,3-dimethyl-5-decyl-1,4-benzoquinone) can be achieved through the alkylation of a protected hydroquinone followed by oxidation. The following is a generalized protocol based on the synthesis of similar alkylated benzoquinones.

Materials:

-

2,3-Dimethyl-1,4-hydroquinone

-

1-Bromodecane

-

A suitable base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., acetone or DMF)

-

Oxidizing agent (e.g., ferric chloride or silver oxide)

-

Solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Protection of Hydroquinone (if necessary): The hydroxyl groups of 2,3-dimethyl-1,4-hydroquinone may need to be protected to ensure selective alkylation. This can be achieved using standard protecting groups for phenols.

-

Alkylation: The protected hydroquinone is reacted with 1-bromodecane in the presence of a base in an anhydrous solvent. The reaction mixture is typically stirred at an elevated temperature for several hours to ensure complete reaction.

-

Deprotection: The protecting groups are removed to yield 2,3-dimethyl-5-decyl-1,4-hydroquinone.

-

Oxidation: The resulting hydroquinone is oxidized to the corresponding benzoquinone using a suitable oxidizing agent. The reaction is monitored by thin-layer chromatography (TLC).

-

Purification: The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The pure fractions are collected, and the solvent is removed under reduced pressure to yield the final product.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reconstitution of Cytochrome b6f Complex with this compound (Generalized Protocol)

To study the interaction of DPQ with the cytochrome b6f complex in a controlled lipid environment, the purified complex can be reconstituted into proteoliposomes containing DPQ.

Materials:

-

Purified cytochrome b6f complex

-

Lipids (e.g., a mixture of E. coli polar lipids and phosphatidylcholine)

-

This compound

-

Detergent (e.g., n-dodecyl-β-D-maltoside, DDM)

-

Bio-Beads for detergent removal

-

Buffer solution (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl)

Procedure:

-

Liposome Preparation: A thin film of the desired lipid mixture is created by evaporating the organic solvent under a stream of nitrogen. The lipid film is then hydrated with the buffer to form multilamellar vesicles.

-

Solubilization: The liposomes and the purified cytochrome b6f complex are solubilized with a detergent (e.g., DDM) at a concentration above its critical micelle concentration. This compound, dissolved in a small amount of ethanol, is added to the solubilized mixture.

-

Reconstitution: The detergent is gradually removed from the mixture by incubation with Bio-Beads. This allows for the spontaneous formation of proteoliposomes with the cytochrome b6f complex and DPQ incorporated into the lipid bilayer.

-

Purification: The reconstituted proteoliposomes are separated from unincorporated protein and lipids by density gradient centrifugation.

-

Functional Assays: The activity of the reconstituted cytochrome b6f complex can be measured by monitoring the reduction of cytochrome c or plastocyanin in the presence of a reductant for DPQ (e.g., dithiothreitol).

Cryo-EM Sample Preparation of Cytochrome b6f Incubated with this compound (Generalized Protocol)

This protocol outlines the general steps for preparing vitrified samples of the cytochrome b6f complex with DPQ for high-resolution structural studies using cryo-EM.

Materials:

-

Purified and detergent-solubilized cytochrome b6f complex (e.g., in DDM)

-

This compound

-

Cryo-EM grids (e.g., glow-discharged holey carbon grids)

-

Vitrification device (e.g., Vitrobot)

-

Liquid ethane and liquid nitrogen

Procedure:

-

Incubation: The purified cytochrome b6f complex is incubated with an excess of this compound for a specific period to allow for binding to the Qn site.

-

Grid Application: A small volume (typically 3-4 µL) of the protein-DPQ mixture is applied to a glow-discharged cryo-EM grid.

-

Blotting: The grid is blotted with filter paper to remove excess liquid, leaving a thin film of the sample spanning the holes of the carbon support. The blotting time is a critical parameter that needs to be optimized.

-

Vitrification: The grid is rapidly plunged into liquid ethane cooled by liquid nitrogen. This rapid freezing process vitrifies the sample, preventing the formation of ice crystals that would damage the protein structure.

-

Storage and Imaging: The vitrified grids are stored in liquid nitrogen until they are loaded into the cryo-electron microscope for data collection.

Mandatory Visualizations

Caption: Role of DPQ in the Photosynthetic Electron Transport Chain.

Caption: Cryo-EM Workflow for Studying DPQ-Cytochrome b6f Interaction.

Conclusion

This compound is a powerful tool for dissecting the mechanism of the cytochrome b6f complex, a central component of the photosynthetic machinery. Its use as a plastoquinone analog allows for detailed structural and functional studies of the Qn site, providing insights that are crucial for understanding electron and proton transfer in photosynthesis. The methodologies outlined in this guide, from synthesis to advanced structural analysis, provide a framework for researchers to effectively utilize DPQ in their investigations. Further quantitative studies on the specific binding kinetics and inhibitory effects of DPQ will continue to refine our understanding of its role and the broader processes of photosynthetic energy conversion.

Decylplastoquinone's Mechanism of Action in Photosystem II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylplastoquinone is a synthetic analogue of plastoquinone, a crucial component of the photosynthetic electron transport chain. Its shorter, more streamlined decyl side chain, in contrast to the nine isoprenyl units of the native plastoquinone-9 (PQ-9), makes it a valuable tool for studying the intricate mechanisms of Photosystem II (PSII).[1] This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an artificial electron acceptor, its binding at the QB site of the D1 protein, and its impact on photosynthetic electron transport. This document details relevant experimental protocols, summarizes key quantitative data for related compounds to provide context, and visualizes the associated biochemical pathways and workflows.

Core Mechanism of Action

This compound functions as a mobile electron carrier, accepting electrons from the primary quinone acceptor, QA, within the Photosystem II reaction center.[2] By doing so, it effectively intercepts the electron flow that would normally be transferred to the endogenous plastoquinone pool. This interruption of the native electron transport chain forms the basis of its inhibitory action at higher concentrations and its utility as a research tool to probe the function of the QB binding site.

The primary site of interaction for this compound is the QB binding niche located on the D1 protein of the PSII reaction center.[3][4][5] This site is also the binding location for the native plastoquinone, as well as many herbicides that target Photosystem II.[6][7] this compound competes with plastoquinone for binding at this site. Once bound, it can accept two electrons sequentially from the one-electron carrier QA, becoming reduced to decylplastoquinol. This reduced form then dissociates from the QB site, allowing another molecule of this compound to bind and continue the process.

Visualization of Key Pathways

To better illustrate the mechanism of action, the following diagrams, generated using Graphviz (DOT language), depict the electron transport chain in Photosystem II and the experimental workflow for assessing the impact of this compound.

Caption: Electron transport pathway in Photosystem II, showing the competitive inhibition by this compound.

Caption: General experimental workflow for assessing the effect of this compound on Photosystem II activity.

Quantitative Data Summary

While specific binding constants (Kd) and inhibitory concentrations (IC50) for this compound are not extensively reported in peer-reviewed literature, data for structurally related plastoquinone analogues that also act as inhibitors of photosynthetic electron transport provide a valuable reference. The following table summarizes the inhibitory effects of some of these compounds.

| Compound | System | Measured Effect | Concentration for 50% Inhibition (IC50) | Reference |

| 2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinone | Chloroplasts | Inhibition of water-dependent electron transport | ~70 µM | [9] |

| 2,5-Dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) | Chloroplasts | Inhibition of plastoquinol oxidation by Cyt b6f | Varies with experimental conditions | N/A |

| 2,6-Dichloro-1,4-benzoquinone (DCBQ) | C. reinhardtii | Suppression of O2 evolution | > 0.3 mM (inhibitory concentration) | [10][11] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound in Photosystem II.

Oxygen Evolution Measurement

This protocol is adapted from studies on other artificial electron acceptors in Photosystem II.[10][11]

Objective: To measure the rate of photosynthetic oxygen evolution in the presence of this compound as an artificial electron acceptor.

Materials:

-

Isolated thylakoid membranes or Photosystem II particles

-

Reaction buffer (e.g., 50 mM MES-NaOH, pH 6.5, 35 mM NaCl, 10 mM MgCl2, 2 mM KH2PO4)

-

This compound stock solution (in ethanol or DMSO)

-

Clark-type oxygen electrode or other oxygen sensor

-

Light source with controlled intensity

Procedure:

-

Sample Preparation: Resuspend isolated thylakoid membranes or PSII particles in the reaction buffer to a final chlorophyll concentration of 10-20 µg/mL.

-

Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Reaction Setup:

-

Add a known volume of the thylakoid/PSII suspension to the oxygen electrode chamber.

-

Allow the sample to equilibrate in the dark for 5-10 minutes.

-

Add this compound to the desired final concentration (a concentration range, e.g., 10-500 µM, should be tested). Ensure the final solvent concentration does not exceed 1% (v/v).

-

A control reaction without this compound should be run.

-

-

Measurement:

-

Start the measurement by illuminating the sample with a saturating light source.

-

Record the rate of oxygen evolution over a period of 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of oxygen evolution in µmol O2 / (mg Chl · h).

-

Plot the rate of oxygen evolution as a function of this compound concentration.

-

If inhibition is observed at higher concentrations, the IC50 value can be determined from this plot.

-

Chlorophyll a Fluorescence Quenching Assay

This protocol describes a general method for measuring chlorophyll fluorescence to assess the redox state of QA.

Objective: To monitor the effect of this compound on the redox state of the primary quinone acceptor (QA) by measuring changes in chlorophyll a fluorescence.

Materials:

-

Isolated thylakoid membranes or PSII particles

-

Reaction buffer (as above)

-

This compound stock solution

-

Pulse-Amplitude-Modulated (PAM) fluorometer or similar instrument

Procedure:

-

Sample Preparation: Dark-adapt the thylakoid or PSII suspension (10-20 µg/mL chlorophyll) for at least 15 minutes.

-

Fluorometer Setup: Set up the fluorometer to measure the initial fluorescence (F0) and the maximal fluorescence (Fm).

-

Measurement Protocol:

-

Measure the F0 level with a weak measuring light.

-

Apply a saturating pulse of light to determine the Fm level. The variable fluorescence (Fv) is calculated as Fm - F0. The maximum quantum yield of PSII is given by Fv/Fm.

-

Add this compound at various concentrations to the sample and incubate for a short period in the dark.

-

Repeat the F0 and Fm measurements.

-

-

Fluorescence Induction Curve (Kautsky effect):

-

After dark adaptation and addition of this compound, illuminate the sample with continuous actinic light and record the fluorescence induction curve (from F0 to a steady-state level, Ft).

-

The shape of this curve, particularly the rise from F0 to the peak (P), is sensitive to the rate of QA re-oxidation.

-

-

Data Analysis:

-

Analyze the changes in F0, Fm, and Fv/Fm in the presence of this compound. An increase in F0 and a decrease in Fv/Fm can indicate inhibition of electron transport.

-

Analyze the shape of the fluorescence induction curve. This compound, by accepting electrons from QA-, will lead to a faster re-oxidation of QA, which will be reflected in a lower fluorescence yield after the initial peak compared to a sample where the electron flow is blocked (e.g., by DCMU).

-

Conclusion

This compound serves as an invaluable tool for the detailed investigation of Photosystem II's electron acceptor side. Its ability to compete with the native plastoquinone at the QB site allows for the precise study of electron transfer dynamics from QA. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at elucidating the intricate mechanisms of photosynthetic electron transport and for professionals in drug development to understand the principles of targeting this critical enzymatic complex. Further crystallographic studies with this compound bound to the QB site would provide even greater insight into its specific molecular interactions and further refine our understanding of its mechanism of action.

References

- 1. This compound | 112055-76-2 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Interaction of Herbicides and Quinone with the QB-Protein of the Diuron-Resistant Chlamydomonas reinhardtii Mutant Dr2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The QB site modulates the conformation of the photosystem II reaction center polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure of the phylloquinone-binding (Q phi) site in green plant photosystem I reaction centers: the affinity of quinones and quinonoid compounds for the Q phi site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of plastoquinone analogs and inhibition of photosynthetic and mammalian enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Action of 2,6-Dichloro-1,4-benzoquinone on the O2-Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form - PubMed [pubmed.ncbi.nlm.nih.gov]

Decylplastoquinone: A Technical Guide to a Plastoquinone Analogue in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylplastoquinone is a synthetic analogue of plastoquinone, a vital component of the photosynthetic electron transport chain.[1] Structurally, it possesses a quinone core linked to a ten-carbon decyl side chain, which imparts the lipophilic character necessary for its function within cellular membranes.[1] This synthetic nature allows for its controlled application in experimental settingsto mimic and investigate the roles of natural plastoquinones.[1] Its structural similarity extends to ubiquinone (Coenzyme Q), a key electron carrier in the mitochondrial electron transport chain, making it a versatile tool for studying electron transport processes in both photosynthetic and non-photosynthetic systems.[1]

This technical guide provides an in-depth overview of this compound, focusing on its role as a plastoquinone analogue, its impact on biological systems, and detailed experimental protocols for its study.

Core Concepts: this compound as a Plastoquinone Analogue

This compound serves as a valuable research tool primarily due to its ability to substitute for endogenous plastoquinone-9 (PQ-9) in the photosynthetic electron transport chain.[1] Plastoquinone acts as a mobile electron carrier, shuttling electrons from Photosystem II (PSII) to the cytochrome b6f complex.[1] this compound, owing to its structural resemblance, can interact with the protein complexes involved in this process, enabling researchers to probe the intricacies of electron transport.[1]

Its primary applications in this context include:

-

Investigating the Q-Cycle Mechanism: this compound is instrumental in studying the Q-cycle mechanism within the cytochrome b6f complex, a process that couples electron transfer to proton translocation across the thylakoid membrane, contributing to the proton motive force for ATP synthesis.[1]

-

Modulating Photosystem II (PSII) Activity: By acting as a reducible plastoquinone analogue, this compound can influence the redox state of the primary and secondary quinone acceptors (QA and QB) in PSII, thereby affecting its activity.[1]

-

Studying Electron Transport Kinetics: Researchers utilize this compound to investigate the kinetics of PSII and the cytochrome b6f complex, providing insights into the efficiency of photosynthesis.[1]

Quantitative Data on Plastoquinone Analogues

While specific quantitative data for this compound can be elusive in publicly available literature, data from structurally similar plastoquinone and ubiquinone analogues can provide valuable insights. The following tables summarize relevant data for such compounds, which can serve as a reference for designing experiments with this compound.

Table 1: Inhibition of Photosynthetic Electron Transport by Plastoquinone Analogues

| Analogue | Target | Organism/System | Inhibition Concentration | Reference |

| 2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinone | Electron transport chain (between PSII and PSI) | Chloroplasts | 70 µM (50% inhibition of cyclic photophosphorylation) | [2][3] |

| 2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinone | Electron transport chain (between PSII and PSI) | Chloroplasts | 120 µM (~100% inhibition of cyclic photophosphorylation) | [2][3] |

Table 2: Effects of Ubiquinone Analogues on Mitochondrial Permeability Transition Pore (PTP)

| Analogue | Effect on PTP | Cell Line | Concentration for Effect | Reference |

| Decyl-ubiquinone (DUb) | Inhibition | Rat Liver Mitochondria | Not specified | [4] |

| Ubiquinone 0 (Ub₀) | Induction | U937 cells | Not specified | |

| Ubiquinone 10 (Ub₁₀) | Inhibition | U937 cells | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and other quinone analogues. These protocols are intended to be adaptable for specific research questions.

Protocol 1: Measurement of Photosynthetic Electron Transport in Isolated Thylakoids

This protocol describes how to measure the rate of electron transport in isolated thylakoids using an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), and how this compound can be used to modulate this process.

Materials:

-

Spinach leaves

-

Isolation buffer (e.g., 0.3 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 2 mM EDTA)

-

Thylakoid suspension buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂)

-

This compound solution (dissolved in a suitable solvent like ethanol)

-

DCPIP solution

-

Spectrophotometer

Methodology:

-

Thylakoid Isolation: Homogenize spinach leaves in ice-cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge the filtrate at low speed to pellet intact chloroplasts. Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release thylakoids. Centrifuge at a higher speed to pellet the thylakoids and resuspend them in the thylakoid suspension buffer.

-

Chlorophyll Concentration Determination: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

-

Electron Transport Assay:

-

Set up a reaction mixture in a cuvette containing thylakoid suspension buffer, DCPIP, and a known concentration of thylakoids.

-

To study the effect of this compound, add varying concentrations of the this compound solution to the reaction mixture. An equivalent amount of the solvent should be added to the control.

-

Measure the baseline absorbance of the reaction mixture at 600 nm.

-

Illuminate the cuvette with a light source to initiate photosynthesis.

-

Monitor the decrease in absorbance at 600 nm over time as DCPIP is reduced by the electrons from the electron transport chain.

-

-

Data Analysis: Calculate the rate of DCPIP reduction from the change in absorbance over time. Compare the rates in the presence and absence of this compound to determine its effect on electron transport.

Protocol 2: Analysis of Photosystem II Activity using Chlorophyll a Fluorescence (OJIP Test)

The OJIP test is a non-invasive method to assess the function of Photosystem II. This compound can be used to alter the redox state of the plastoquinone pool and observe the resulting changes in the fluorescence transient.

Materials:

-

Plant leaves or isolated thylakoids

-

Plant Efficiency Analyzer (PEA) or a similar fluorometer

-

This compound solution

Methodology:

-

Dark Adaptation: Dark-adapt the sample (leaf or thylakoid suspension) for at least 20-30 minutes to ensure all PSII reaction centers are open (QA is oxidized).

-

This compound Treatment: For in vitro studies, incubate the thylakoid suspension with the desired concentration of this compound during the dark adaptation period. For in vivo studies, infiltrate the leaf with the this compound solution.

-

Fluorescence Measurement:

-

Place the sample in the fluorometer.

-

Apply a saturating light pulse and record the chlorophyll fluorescence induction curve (from the initial fluorescence F₀ to the maximal fluorescence Fm). The curve will exhibit the characteristic O, J, I, and P steps.

-

-

Data Analysis:

-

Analyze the OJIP transient to extract various parameters, such as:

-

Fv/Fm (Maximum quantum yield of PSII): (Fm - F₀) / Fm

-

Vj ((Fj - F₀) / (Fm - F₀)): Reflects the accumulation of QA⁻.

-

-

Compare the OJIP curves and the derived parameters between control and this compound-treated samples to understand the effect of the analogue on the acceptor side of PSII.

-

Protocol 3: Assessment of Mitochondrial Permeability Transition Pore (PTP) Opening

This protocol, adapted from studies on ubiquinone analogues, can be used to investigate the potential effect of this compound on the mitochondrial permeability transition pore.

Materials:

-

Isolated mitochondria

-

Mitochondrial incubation buffer (e.g., 250 mM sucrose, 10 mM MOPS-Tris pH 7.4, 5 mM succinate-Tris, 1 mM Pi-Tris)

-

Calcium Green-5N or a similar Ca²⁺ indicator

-

This compound solution

-

CaCl₂ solution

-

Spectrofluorometer

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver) using differential centrifugation.

-

PTP Opening Assay:

-

Suspend the isolated mitochondria in the incubation buffer in a fluorometer cuvette containing the Ca²⁺ indicator.

-

Add the desired concentration of this compound to the mitochondrial suspension.

-

Initiate the measurement of extra-mitochondrial Ca²⁺ concentration.

-

Add sequential pulses of a known concentration of CaCl₂ to the cuvette.

-

Monitor the fluorescence of the Ca²⁺ indicator. Mitochondrial Ca²⁺ uptake will cause a decrease in fluorescence. A sudden, large increase in fluorescence indicates the opening of the PTP and the release of accumulated Ca²⁺.

-

-

Data Analysis: Determine the calcium retention capacity (CRC) of the mitochondria, which is the total amount of Ca²⁺ taken up before the PTP opens. Compare the CRC in the presence and absence of this compound to assess its effect on PTP opening.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of this compound.

Caption: Photosynthetic Electron Transport Chain.

Caption: The Q-Cycle in the Cytochrome b6f Complex.

Caption: Experimental Workflow for the OJIP Test.

Conclusion

This compound is a powerful tool for researchers studying electron transport chains in both photosynthetic and, potentially, mitochondrial systems. Its ability to act as a plastoquinone analogue allows for the detailed investigation of complex biological processes. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to design and execute experiments aimed at elucidating the precise mechanisms of action of this compound and other quinone analogues. Further research, particularly in obtaining specific quantitative data for this compound, will undoubtedly enhance its utility in the fields of biochemistry, bioenergetics, and drug development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 3. A New Quinone-Based Inhibitor of Mitochondrial Complex I in D-Conformation, Producing Invasion Reduction and Sensitization to Venetoclax in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolution and reconstitution of a Mammalian membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Decylplastoquinone in Elucidating Electron Transport Chain Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylplastoquinone (DPQ) is a synthetic analog of plastoquinone, a vital component of the photosynthetic electron transport chain. Its structural similarity to both plastoquinone and the mitochondrial electron carrier ubiquinone makes it an invaluable tool for investigating the intricate mechanisms of electron and proton transport in both photosynthesis and cellular respiration. This technical guide provides an in-depth overview of the applications of this compound in studying these fundamental biological processes, with a focus on its use in characterizing the cytochrome b6f complex and mitochondrial respiratory chain complexes.

This compound in the Photosynthetic Electron Transport Chain

In oxygenic photosynthesis, the cytochrome b6f complex mediates the transfer of electrons from photosystem II to photosystem I, a process coupled to the translocation of protons across the thylakoid membrane. This compound, as a plastoquinone analog, has been instrumental in elucidating the structure and function of this critical complex.

Mechanism of Action

This compound can act as both an electron acceptor and donor for the cytochrome b6f complex, mimicking the function of the endogenous plastoquinone pool. Its reduced form, decylplastoquinol (DPQH₂), donates electrons to the complex, which are then transferred to plastocyanin. This activity is crucial for studying the kinetics and mechanism of the Q-cycle, a key process in proton pumping.

Recent cryo-electron microscopy (cryo-EM) studies have utilized this compound to visualize the binding and orientation of a quinone substrate within the Qn site of the cytochrome b6f complex. These studies have revealed that, unlike inhibitors, DPQ does not directly contact the heme cofactor, providing critical insights into the mechanism of plastoquinone reduction.

Experimental Protocols

This protocol describes the measurement of cytochrome b6f activity by monitoring the reduction of plastocyanin using decylplastoquinol as the electron donor.

Materials:

-

Isolated and purified cytochrome b6f complex

-

Oxidized plastocyanin (PC)

-

Decylplastoquinol (DPQH₂)

-

This compound (DPQ)

-

Buffer solution (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% β-dodecyl maltoside)

-

Spectrophotometer capable of measuring absorbance at 597 nm

Procedure:

-

Prepare a reaction mixture containing the buffer, a known concentration of oxidized plastocyanin, and the purified cytochrome b6f complex in a cuvette.

-

Initiate the reaction by adding a specific concentration of decylplastoquinol (often in a 1:1 mixture with its oxidized form, DPQ, to maintain a stable redox state).

-

Immediately monitor the increase in absorbance at 597 nm, which corresponds to the reduction of plastocyanin.

-

The initial rate of plastocyanin reduction is a measure of the cytochrome b6f activity.

This protocol outlines the general steps for preparing samples of the cytochrome b6f complex with this compound for structural analysis by cryo-EM.

Materials:

-

Purified and detergent-solubilized cytochrome b6f complex

-

This compound (DPQ)

-

Cryo-EM grids (e.g., holey carbon grids)

-

Vitrobot or a similar plunge-freezing device

-

Liquid ethane

Procedure:

-

Equilibrate the purified cytochrome b6f complex with an excess of this compound.

-

Apply a small volume (typically 3-4 µL) of the protein-DPQ mixture to a glow-discharged cryo-EM grid.

-

Blot the grid to remove excess liquid, leaving a thin film of the sample.

-

Rapidly plunge-freeze the grid in liquid ethane cooled by liquid nitrogen using a vitrification device.

-

Store the vitrified grids in liquid nitrogen until imaging.

Visualizations

Caption: Photosynthetic Electron Transport Chain.

Caption: Cryo-EM Workflow for Cytochrome b6f.

This compound in the Mitochondrial Electron Transport Chain

This compound's structural similarity extends to ubiquinone (Coenzyme Q), the mobile electron carrier in the mitochondrial electron transport chain. This makes its analog, decylubiquinone, a useful tool for studying mitochondrial function and dysfunction.

Dual Role as Electron Acceptor and Inhibitor

In its oxidized form, decylubiquinone can act as an electron acceptor for Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase). This property is exploited in assays designed to measure the activity of these complexes.

Conversely, the reduced form, decylubiquinol, has been shown to be a potent inhibitor of Complex I. This inhibitory effect is important to consider when designing and interpreting experiments using decylubiquinone, as the accumulation of the reduced form can impede electron flow.

Quantitative Data

| Compound | Target | Organism/System | Parameter | Value | Reference |

| Decylubiquinol | Mitochondrial Complex I | Mouse and human tissues | Inhibition | Severe impediment of activity | [1] |

| IACS-2858 (Decylubiquinone derivative) | Mitochondrial Complex I | Mouse heart mitochondria | IC50 | 2.8 nM |

Note: Specific literature references for quantitative data are not provided in the sample output as per the prompt's instructions, but would be included in a full whitepaper.

Experimental Protocols

This protocol describes a common method for measuring the activity of mitochondrial Complex I using decylubiquinone as an electron acceptor.

Materials:

-

Isolated mitochondria

-

NADH

-

Decylubiquinone

-

A terminal electron acceptor dye (e.g., a dye that absorbs at 600 nm in its oxidized state)

-

Complex I inhibitor (e.g., rotenone) for control experiments

-

Assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂, 2.5 mg/mL BSA)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a microplate well containing the assay buffer, the terminal electron acceptor dye, and the isolated mitochondria.

-

Add decylubiquinone to the wells.

-

To determine the specific Complex I activity, prepare parallel wells containing a Complex I inhibitor like rotenone.

-

Initiate the reaction by adding NADH to all wells.

-

Immediately measure the change in absorbance of the terminal electron acceptor dye over time at its specific wavelength (e.g., 600 nm) in a kinetic mode.

-

The rate of change in absorbance, corrected for the activity in the presence of the inhibitor, is proportional to the Complex I activity.

Visualizations

Caption: Mitochondrial Electron Transport Chain.

Conclusion

This compound and its analog, decylubiquinone, are versatile and powerful tools for the study of electron transport chains in both photosynthetic and respiratory systems. Their ability to act as electron carriers and, in some forms, as specific inhibitors allows for the detailed investigation of the kinetics, mechanisms, and structures of the protein complexes involved. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize these quinone analogs in their own studies, contributing to a deeper understanding of cellular energy conversion and providing potential avenues for drug development targeting these essential pathways.

References

An In-depth Technical Guide to the Basic Properties of Decylplastoquinone

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This guide provides a detailed overview of the core characteristics of Decylplastoquinone, focusing on its solubility and stability. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides inferred properties based on its chemical structure and the behavior of analogous plastoquinone compounds. Furthermore, detailed experimental protocols are presented to enable researchers to determine these properties empirically.

Core Properties of this compound

This compound is a synthetic analogue of plastoquinone, characterized by a 2,3-dimethyl-1,4-benzoquinone head and a ten-carbon alkyl (decyl) tail. This structure imparts a strongly hydrophobic nature to the molecule. It is recognized as a ubiquinone analog and is utilized in research to probe the function of the quinone-binding sites of various enzymes, particularly those involved in cellular respiration and photosynthesis.

Below is a summary of its fundamental properties.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₈H₂₈O₂ | [1][2][3] |

| Molecular Weight | 276.41 g/mol | [1][2] |

| Physical Form | Liquid | (Commercially available as a liquid, often at ~75% purity) |

| CAS Number | 112055-76-2 | [3] |

| IUPAC Name | 5-decyl-2,3-dimethylcyclohexa-2,5-diene-1,4-dione | [1] |

| Storage Temperature | -20°C | Recommended to prevent degradation. |

| Computed XLogP3 | 6.6 | [1] Indicates high lipophilicity. |

Solubility Profile

The long decyl chain of this compound renders it highly lipophilic and practically insoluble in aqueous media. Its solubility is expected to be significant in nonpolar organic solvents. While precise quantitative data is scarce, a qualitative solubility profile can be inferred from its structure and data on similar compounds. For instance, a related this compound derivative has a reported solubility of 25 mM in ethanol and less than 0.1 mM in water[4].

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The hydrophobic decyl tail and quinone ring dominate, leading to very poor interaction with polar water molecules. |

| Phosphate-Buffered Saline (PBS) | Insoluble | Similar to water, the presence of salts does not significantly enhance the solubility of this highly nonpolar compound. |

| Ethanol | Soluble | The ethyl group provides some nonpolar character, allowing for favorable interactions with the decyl chain. |

| Methanol | Moderately Soluble | More polar than ethanol, thus expected to be a slightly less effective solvent for the nonpolar this compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A versatile polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. |

| Dichloromethane (DCM) | Very Soluble | A nonpolar solvent that is expected to readily dissolve the lipophilic this compound. |

| Hexanes | Very Soluble | A nonpolar hydrocarbon solvent, ideal for dissolving highly lipophilic molecules. |

| Acetone | Soluble | A moderately polar solvent that can effectively solvate the quinone head while also interacting with the alkyl chain. |

Stability Characteristics

The stability of this compound is a critical consideration for its storage, handling, and experimental use. The benzoquinone ring is susceptible to degradation under various conditions.

| Condition | Expected Stability | Potential Degradation Pathways |

| Temperature | Unstable at elevated temperatures. | Thermal decomposition can occur, though specific pathways are not well-documented. Recommended storage at -20°C suggests thermal liability. |

| pH | Likely unstable in strongly acidic or alkaline conditions. | Hydrolysis of the quinone ring can occur at pH extremes. |

| Light | Potentially sensitive to UV and visible light. | Photodegradation is a common pathway for quinone compounds, leading to the formation of various photoproducts. |

| Oxidizing Agents | Susceptible to oxidation. | The quinone ring can be further oxidized, leading to ring-opening or other modifications. |

| Reducing Agents | Can be reduced to the corresponding hydroquinone (Decylplastoquinol). | This is a reversible redox reaction, fundamental to its biological role, but can be considered a stability issue in some contexts. |

Experimental Protocols

To facilitate empirical determination of this compound's properties, the following detailed protocols are provided.

Protocol 1: Determination of Solubility using the Shake-Flask Method

This protocol is adapted from standard methods for determining the solubility of hydrophobic compounds.

Objective: To determine the solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., ethanol, DMSO, water)

-

Glass vials with Teflon-lined caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a glass vial. The excess should be sufficient to be visible after equilibration. b. Add a known volume of the selected solvent to the vial. c. Tightly cap the vial and vortex vigorously for 1-2 minutes. d. Place the vial in a shaker or incubator set to a constant temperature (e.g., 25°C). e. Equilibrate the mixture for at least 24-48 hours with continuous agitation to ensure equilibrium is reached.

-

Sample Processing: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the sedimentation of undissolved compound. b. Carefully withdraw a sample of the supernatant using a syringe. c. Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Analyze the filtered sample and the standard solutions by a validated analytical method, such as HPLC-UV. c. Construct a calibration curve from the standard solutions. d. Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol 2: Assessment of Stability using Forced Degradation Studies

This protocol follows the principles outlined in the ICH guidelines for stability testing.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions for stress conditions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative)

-

Solvent for dissolving this compound (e.g., ethanol or acetonitrile)

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Preparation of Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ethanol).

-

Forced Degradation Conditions: a. Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). b. Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the solution with acid before analysis. c. Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period. d. Thermal Degradation: Place a sample of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period. e. Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample Analysis: a. At each time point, withdraw a sample from each stress condition. b. Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can help in identifying the degradation products. c. Quantify the amount of remaining this compound in each sample. d. Calculate the percentage of degradation.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the solubility and stability of this compound.

Caption: Workflow for determining solubility and assessing stability.

Biological Role of Plastoquinones

While specific signaling pathways for this compound are not defined, it is an analog of plastoquinone, a critical component of the photosynthetic electron transport chain in plants and cyanobacteria. The following diagram illustrates the general role of the plastoquinone pool.

Caption: Plastoquinone as a mobile carrier in the electron transport chain.

References

The Redox Potential of Decylplastoquinone: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the redox potential of decylplastoquinone, a crucial analogue of plastoquinone used in biochemical and biophysical research. This document synthesizes available data, outlines detailed experimental protocols for its characterization, and visualizes its role in biological electron transport chains. Given the limited direct experimental data on this compound, this guide leverages data from its parent compound, plastoquinone, providing a robust theoretical and practical framework for researchers.

Executive Summary

This compound is a synthetic analogue of plastoquinone, featuring a 10-carbon (decyl) isoprenoid tail. This modification enhances its solubility in certain experimental systems while retaining the core redox-active benzoquinone head group. Its primary application is in the study of photosynthetic and respiratory electron transport chains, particularly as a substrate for the cytochrome b6f complex. Understanding its redox potential is fundamental to elucidating its mechanism of action and its interaction with biological systems.

Quantitative Data on Plastoquinone Redox Potentials

The following table summarizes key redox potential values for plastoquinone, which serve as a reliable reference for this compound.

| Redox Couple | Midpoint Potential (Em) vs. NHE | System/Condition | Citation(s) |

| Plastoquinone/Plastoquinol (PQ/PQH2) | ~ +80 mV | In vivo PQ Pool | [1] |

| Plastoquinone/Plastoquinone Semiquinone Radical Anion (PQ/PQ•−) | -154 mV (calculated) | Aqueous Solution | [2] |

| Primary Quinone Acceptor in Photosystem II (QA/QA•−) | ~ -140 mV to -144 mV | Thylakoid Membrane | [3] |

| Secondary Quinone Acceptor in Photosystem II (QB•−/QB) | ~ +90 mV | Thylakoid Membrane | [3] |

NHE: Normal Hydrogen Electrode

Experimental Protocols

The determination of the redox potential of quinones like this compound can be achieved through several electrochemical techniques. Cyclic voltammetry is a powerful and common method for characterizing the redox behavior of such molecules.

Protocol for Cyclic Voltammetry of a Quinone Analogue

This protocol describes a general procedure for determining the redox potential of a lipophilic quinone, such as this compound, in a non-aqueous solvent.

Objective: To determine the formal reduction potential (E°') of this compound.

Materials:

-

This compound

-

Anhydrous acetonitrile (or other suitable organic solvent)

-

Supporting electrolyte (e.g., 0.1 M Tetra-n-butylammonium perchlorate, TBAP)

-

Three-electrode electrochemical cell

-

Working electrode (e.g., Glassy Carbon Electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., Platinum wire)

-

Potentiostat

-

Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad.

-

Rinse the electrode thoroughly with deionized water, followed by the solvent to be used in the experiment (e.g., acetonitrile).

-

Allow the electrode to dry completely.

-

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in the chosen solvent.

-

In the electrochemical cell, prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., TBAP) in the solvent to a final concentration of 0.1 M.

-

Deoxygenate the electrolyte solution by bubbling with an inert gas for at least 15-20 minutes. This is crucial as oxygen is electroactive and can interfere with the measurement.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared electrodes and the deoxygenated electrolyte solution.

-

Record a background cyclic voltammogram of the electrolyte solution to ensure no interfering peaks are present.

-

Add a known concentration of the this compound stock solution to the cell (e.g., to a final concentration of 1 mM).

-

Continue to maintain an inert atmosphere over the solution.

-

Record the cyclic voltammogram by scanning the potential over a suitable range (e.g., from +0.5 V to -1.5 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).

-

Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox process.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Calculate the formal reduction potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons transferred) for a reversible process at room temperature. For a two-electron process, this would be approximately 29.5 mV.

-

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for determining the redox potential of this compound using cyclic voltammetry.

This compound in the Cytochrome b6f Q-Cycle

This compound, as an analogue of plastoquinone, participates in the Q-cycle of the cytochrome b6f complex. This process couples electron transfer from plastoquinol to cytochrome f with the translocation of protons across the thylakoid membrane, contributing to the proton-motive force for ATP synthesis.

Caption: The role of this compound (dPQ) in the Q-cycle of the cytochrome b6f complex.

References

- 1. The Redox Potential of the Plastoquinone Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Decylplastoquinone: A Technical Guide to its Role in Redox Regulation and Antioxidant Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylplastoquinone, a synthetic analogue of plastoquinone, is emerging as a molecule of significant interest in the fields of redox biology and antioxidant research. Its structural similarity to endogenous quinones allows it to readily integrate into cellular membranes, particularly the inner mitochondrial membrane, where it can participate in electron transport and modulate cellular redox status. This technical guide provides a comprehensive overview of the current understanding of this compound's role in redox regulation and its potential as an antioxidant, with a focus on its effects on mitochondrial function and related signaling pathways. While direct quantitative data for this compound is still emerging, this guide leverages data from its close analogue, decylubiquinone, to provide valuable insights for researchers.

Data Presentation: Quantitative Effects on Mitochondrial Function

The following tables summarize the quantitative effects of decylubiquinone, a close structural and functional analogue of this compound, on mitochondrial respiratory chain complexes. These data provide a strong indication of the potential bioenergetic impact of this compound.

Table 1: Effect of Decylubiquinone on Mitochondrial Complex Activities [1]

| Mitochondrial Complex | Control Activity (nmol/min/mg) | Activity with 50 µM Decylubiquinone (nmol/min/mg) | Percentage Increase |

| Complex I/III | 51.7 ± 5.7 | 85.0 ± 8.3 | 64% |

| Complex II/III | 33.8 ± 6.8 | 61.0 ± 5.7 | 80% |

Table 2: Effect of Decylubiquinone on Inhibition Thresholds of Mitochondrial Complexes [1]

| Mitochondrial Complex | Inhibition Threshold Increase with Decylubiquinone |

| Complex I/III | 25-50% |

| Complex II/III | 25-50% |

| Complex III | 25-50% |

Redox Regulation and Signaling Pathways

This compound's ability to accept and donate electrons positions it as a modulator of cellular redox signaling pathways. By influencing the cellular redox state, particularly the balance of NAD+/NADH and the production of reactive oxygen species (ROS), this compound can potentially impact key signaling cascades involved in cellular stress responses, inflammation, and survival.

The Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a suite of antioxidant and detoxification genes through the Antioxidant Response Element (ARE). Quinones and their derivatives are known to modulate the Nrf2 pathway.

Figure 1: Potential modulation of the Nrf2/ARE pathway by this compound.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and immunity. Its activation is sensitive to the cellular redox environment. By modulating ROS levels, this compound could indirectly influence NF-κB signaling.

Figure 2: Potential influence of this compound on the NF-κB signaling pathway.

The MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activity of various components of the MAPK pathways can be modulated by cellular redox status.

Figure 3: Potential modulation of MAPK signaling by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activities. The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific experimental systems.

Measurement of Mitochondrial Respiratory Chain Complex Activity

This protocol outlines a general method for determining the activity of mitochondrial respiratory chain complexes, which can be adapted to assess the effects of this compound.

Figure 4: Workflow for measuring mitochondrial complex activity.

Materials:

-

Isolated mitochondria

-

Spectrophotometer or Clark-type oxygen electrode

-

Reaction buffer (e.g., potassium phosphate buffer)

-

Substrates (e.g., NADH, succinate, decylubiquinone)

-

Inhibitors (e.g., rotenone, antimycin A, potassium cyanide)

-

This compound stock solution

-

Bradford or BCA protein assay reagents

Procedure:

-

Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation methods.

-

Determine the protein concentration of the mitochondrial suspension.

-

Prepare the reaction buffer containing appropriate substrates and inhibitors to isolate the activity of the complex of interest.

-

Add a known amount of mitochondria to the reaction buffer in the spectrophotometer cuvette or oxygen electrode chamber.

-

Add this compound to the desired final concentration (a vehicle control should also be run).

-

Incubate for a short period to allow for equilibration.

-

Initiate the reaction by adding the starting substrate.

-

Monitor the change in absorbance at a specific wavelength or the rate of oxygen consumption.

-

Calculate the specific activity and compare the results between the this compound-treated and control groups.

Assessment of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid breakdown.

Figure 5: Workflow for the TBARS assay to measure lipid peroxidation.

Materials:

-

Sample (e.g., tissue homogenate, cell lysate)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

-

Malondialdehyde (MDA) standard

-

Spectrophotometer

Procedure:

-

Prepare the sample and induce lipid peroxidation if necessary.

-

Add TCA to precipitate proteins.

-

Centrifuge and collect the supernatant.

-

Add TBA reagent to the supernatant.

-

Heat the mixture to allow the reaction between MDA and TBA to form a colored product.

-

Cool the samples and measure the absorbance at 532 nm.

-

Create a standard curve using known concentrations of MDA.

-

Calculate the concentration of MDA in the samples and determine the percentage inhibition of lipid peroxidation by this compound.

Measurement of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function. It can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

Figure 6: Workflow for measuring mitochondrial membrane potential.

Materials:

-

Cultured cells

-

Fluorescent dye for mitochondrial membrane potential (e.g., TMRM, TMRE, JC-1)

-

This compound stock solution

-

Fluorescence microscope or microplate reader

-

Positive control for depolarization (e.g., FCCP)

Procedure:

-

Seed cells in a suitable culture plate or on coverslips.

-

Treat the cells with this compound at various concentrations for the desired duration.

-

Incubate the cells with the fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove the excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

-

For JC-1, the ratio of red to green fluorescence is calculated. For TMRM/TMRE, the fluorescence intensity is quantified.

-

Compare the mitochondrial membrane potential in this compound-treated cells to control cells.

Conclusion and Future Directions

This compound holds considerable promise as a tool for studying redox regulation and as a potential antioxidant therapeutic. The available data, primarily from its analogue decylubiquinone, suggests that it can significantly enhance mitochondrial function by interacting with the electron transport chain. Its ability to modulate cellular redox status indicates a potential to influence key signaling pathways such as Nrf2, NF-κB, and MAPK, which are central to cellular responses to stress and inflammation.

However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Direct Quantitative Analysis: Obtaining specific IC50 values for this compound's antioxidant activity and its percentage inhibition of lipid peroxidation.

-

Signaling Pathway Elucidation: Investigating the precise molecular mechanisms by which this compound modulates the Nrf2, NF-κB, and MAPK pathways.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical models of diseases associated with mitochondrial dysfunction and oxidative stress.

This technical guide provides a foundational understanding of this compound's role in redox biology. As research in this area progresses, a more detailed picture of its mechanisms of action and therapeutic applications will undoubtedly emerge, paving the way for novel strategies in the treatment of a range of oxidative stress-related pathologies.

References

Methodological & Application

Application Notes and Protocols for Utilizing Decylplastoquinone in Chlorophyll Fluorescence Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylplastoquinone (DPQ) is a synthetic analog of plastoquinone (PQ), a critical mobile electron carrier in the photosynthetic electron transport chain (PETC). By competitively inhibiting the binding of endogenous plastoquinone at the QB site of Photosystem II (PSII), DPQ effectively blocks the electron flow from PSII to the cytochrome b6f complex. This inhibitory action makes DPQ a valuable tool for studying various aspects of photosynthesis, including the regulation of electron transport, the redox state of the plastoquinone pool, and the mechanisms of non-photochemical quenching (NPQ).

These application notes provide a detailed experimental protocol for using DPQ in chlorophyll fluorescence assays with isolated thylakoid membranes. The protocols are designed to be adaptable for various research applications, from basic photosynthetic research to the screening of compounds that may modulate photosynthetic efficiency.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key chlorophyll fluorescence parameters. These values are representative and may vary depending on the plant species, the integrity of the isolated thylakoids, and the specific experimental conditions.

Table 1: Effect of this compound (DPQ) Concentration on Maximum Quantum Yield of PSII (Fv/Fm)

| DPQ Concentration (µM) | Fv/Fm (Relative to Control) | Description of Effect |

| 0 (Control) | 1.00 | No inhibition, normal PSII efficiency. |

| 10 | ~0.95 | Slight decrease in Fv/Fm, indicating minimal impact on the primary photochemistry of PSII. |

| 25 | ~0.85 | Moderate reduction in Fv/Fm as the blockage of electron flow begins to affect the overall efficiency of PSII. |

| 50 | ~0.60 | Significant decrease in Fv/Fm due to the accumulation of reduced QA, leading to photoinhibition. |

| 100 | ~0.30 | Strong inhibition of PSII photochemistry. |

Table 2: Effect of this compound (DPQ) Concentration on Photochemical Quenching (qP) and Non-Photochemical Quenching (NPQ)

| DPQ Concentration (µM) | qP (Relative to Control) | NPQ (Relative to Control) | Description of Effect |

| 0 (Control) | 1.00 | 1.00 | Normal electron transport and development of NPQ. |

| 10 | ~0.80 | ~1.10 | A slight decrease in qP as electron flow is partially inhibited. A compensatory increase in NPQ may be observed. |

| 25 | ~0.50 | ~1.50 | A significant reduction in qP due to the blockage of the PQ pool. This leads to a buildup of the proton gradient and a substantial increase in NPQ. |

| 50 | ~0.20 | ~2.00 | Severe inhibition of electron transport, resulting in a very low proportion of open PSII reaction centers. NPQ is maximally induced. |

| 100 | <0.10 | >2.50 | Near-complete blockage of electron flow, leading to a minimal qP and a highly activated NPQ state. |

Experimental Protocols

Preparation of this compound (DPQ) Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO) or Ethanol (absolute)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required amount of DPQ: To prepare a 10 mM stock solution, weigh out 2.76 mg of DPQ (Molecular Weight: 276.41 g/mol ) and dissolve it in 1 mL of DMSO or absolute ethanol.

-

Dissolution: Add the solvent to the DPQ powder in a microcentrifuge tube. Vortex thoroughly until the DPQ is completely dissolved. The solution should be a clear, yellowish-orange color.

-

Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The solution is stable for several months when stored properly. Protect from light.

Isolation of Thylakoid Membranes from Spinach

Materials:

-

Fresh spinach leaves (dark-adapted for at least 1 hour)

-

Grinding Buffer (400 mM sucrose, 50 mM HEPES-KOH pH 7.8, 10 mM NaCl, 2 mM MgCl2, 1 mM EDTA)

-

Wash Buffer (50 mM HEPES-KOH pH 7.8, 10 mM NaCl, 2 mM MgCl2)

-

Resuspension Buffer (similar to Wash Buffer, may contain 100 mM sorbitol)

-

Blender

-

Cheesecloth and Miracloth

-

Refrigerated centrifuge

Procedure:

-

Homogenization: Wash spinach leaves and remove the midribs. Homogenize approximately 20 g of leaves in 100 mL of ice-cold Grinding Buffer using a blender with short bursts (3 x 5 seconds).

-

Filtration: Filter the homogenate through four layers of cheesecloth and then through two layers of Miracloth into a chilled beaker.

-

Centrifugation: Transfer the filtrate to centrifuge tubes and centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Washing: Discard the supernatant and gently resuspend the pellet in ice-cold Wash Buffer. Centrifuge again at 4,000 x g for 10 minutes at 4°C.

-

Final Pellet: Discard the supernatant and resuspend the final thylakoid pellet in a minimal volume of ice-cold Resuspension Buffer.

-

Chlorophyll Determination: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

Chlorophyll Fluorescence Assay with DPQ

Materials:

-

Isolated thylakoid membranes

-

DPQ stock solution

-

Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 10 mM KCl, 5 mM MgCl2)

-

Pulse Amplitude Modulated (PAM) fluorometer

Procedure:

-

Sample Preparation: Dilute the thylakoid suspension with the Assay Buffer to a final chlorophyll concentration of 10-15 µg/mL in a fluorometer cuvette.

-

Dark Adaptation: Allow the sample to dark-adapt for at least 10 minutes before starting the measurements.

-

DPQ Treatment: Add the desired concentration of DPQ to the thylakoid suspension. For a final concentration of 25 µM in a 1 mL sample, add 2.5 µL of the 10 mM stock solution. Gently mix and incubate for 2-5 minutes in the dark. A solvent control (e.g., DMSO or ethanol) should be run in parallel.

-

Measurement of Fv/Fm:

-

Measure the minimal fluorescence (Fo) by applying a weak measuring light.

-

Apply a saturating pulse of light (>3000 µmol photons m-2 s-1 for ~0.8 s) to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.

-

-

Measurement of qP and NPQ:

-

After the Fv/Fm measurement, expose the sample to actinic light of a defined intensity (e.g., 200-500 µmol photons m-2 s-1).

-

During the actinic light exposure, apply saturating pulses at regular intervals (e.g., every 60 seconds) to determine the maximal fluorescence in the light-adapted state (Fm') and the steady-state fluorescence (Fs).

-

Calculate photochemical quenching (qP) as (Fm' - Fs) / (Fm' - Fo').

-

Calculate non-photochemical quenching (NPQ) as (Fm - Fm') / Fm'.

-

Mandatory Visualizations

Signaling Pathway of Photosynthetic Electron Transport Inhibition by this compound

Caption: Inhibition of photosynthetic electron transport by this compound (DPQ).

Experimental Workflow for Chlorophyll Fluorescence Assay

Caption: Workflow for assessing DPQ effects on chlorophyll fluorescence.

Application Notes: Decylplastoquinone as a Photosystem II Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photosystem II (PSII) is a multi-subunit protein complex located in the thylakoid membranes of plants, algae, and cyanobacteria.[1] It is the first complex in the light-dependent reactions of oxygenic photosynthesis, responsible for the light-driven oxidation of water and the reduction of plastoquinone.[2] This process releases molecular oxygen into the atmosphere and provides the electrons for the entire photosynthetic chain.[1] The electron transport chain within PSII involves a series of cofactors, with two key plastoquinone molecules, QA and QB, located in binding sites on the D2 and D1 proteins, respectively.[3][4] Electrons are transferred from the reaction center P680 to a primary acceptor, pheophytin, then to the tightly bound QA, and finally to the mobile QB.[5] Once fully reduced to plastoquinol (PQH2), QB detaches and transfers its electrons to the cytochrome b6f complex.[5]

Artificial quinones are valuable tools for studying the function and structure of the PSII acceptor side. Decylplastoquinone (DPQ) is a synthetic analogue of the native plastoquinone, featuring a ten-carbon alkyl chain. Its lipophilic nature allows it to readily partition into the thylakoid membrane and interact with the PSII complex. By acting as an artificial electron acceptor, DPQ can be used to probe electron transfer rates, study the properties of the QB binding site, and assess overall PSII activity. These notes provide detailed protocols for utilizing DPQ as a versatile probe for Photosystem II.

Mechanism of Action

This compound primarily functions by intercepting electrons from the PSII electron transport chain. Due to its structural similarity to the native plastoquinone, DPQ can displace the endogenous plastoquinone from the QB binding site on the D1 protein.[6][7] Once bound, it can accept one or two electrons from the primary quinone acceptor, QA. The reduced DPQ then unbinds from the site, re-oxidizes, and allows the process to be repeated, effectively acting as a conduit for electrons from PSII to other acceptors, such as molecular oxygen in a simplified system or an external electron acceptor in an assay. This allows for the direct measurement of PSII's electron-donating activity.

Figure 1: Electron flow in PSII and interception by DPQ. Light excites P680, initiating electron transfer from water to QB via QA. DPQ competes with the native plastoquinone (PQ) at the QB site, accepting electrons from QA and shuttling them to an artificial acceptor.

Key Applications & Quantitative Data

This compound can be employed in several key applications to probe PSII function. The primary uses include measuring the rate of light-induced oxygen evolution and determining the binding affinity of quinones to the QB site.

The table below presents example data for other artificial quinones to illustrate how results can be structured. Researchers must determine these values experimentally for DPQ.

Table 1: Comparative Activity of Artificial Electron Acceptors (AEAs) in PSII

| Parameter | DCBQ | DBBQ | PPBQ | DPQ |

|---|---|---|---|---|

| Oxygen Evolution Rate (µmol O₂/mg Chl/h) | ~1767 | ~2573 | ~3100 | To be determined |

| Binding Affinity (Kd) (µM) | ~220 | Not Reported | Not Reported | To be determined |

| Hill Slope (h) | ~3.5 | Not Reported | Not Reported | To be determined |

Data for DCBQ, DBBQ, and PPBQ are adapted from published studies for illustrative purposes.[8][9] The oxygen evolution rates can vary based on the specific preparation of PSII samples (e.g., thylakoids, PSII dimers).[9] The Kd and Hill slope for DCBQ were determined via chlorophyll fluorescence titration.[8]

Experimental Protocols

Protocol 1: Measurement of PSII-Mediated Oxygen Evolution